molecular formula C19H16ClNO3 B11943817 N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide CAS No. 155812-61-6

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide

Cat. No.: B11943817
CAS No.: 155812-61-6
M. Wt: 341.8 g/mol
InChI Key: YMFDHCMYWDHYPR-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C19H16ClNO3. It is characterized by the presence of a naphthalene ring substituted with a carboxamide group and a phenyl ring substituted with chlorine and methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
  • N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both chlorine and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

155812-61-6

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-23-17-11-16(18(24-2)10-15(17)20)21-19(22)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,21,22)

InChI Key

YMFDHCMYWDHYPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC)Cl

Origin of Product

United States

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